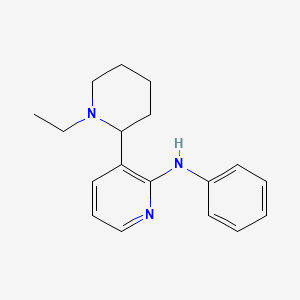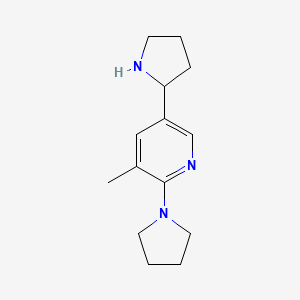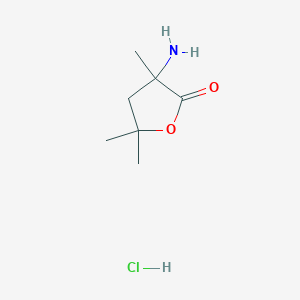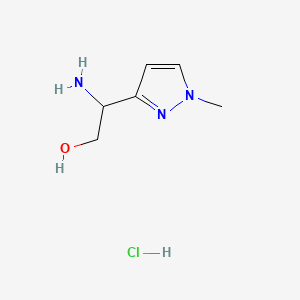![molecular formula C7H14ClNO2 B11821306 2-[1-(Methylamino)cyclobutyl]acetic acid;hydrochloride](/img/structure/B11821306.png)
2-[1-(Methylamino)cyclobutyl]acetic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(Methylamino)cyclobutyl]acetic acid;hydrochloride is a chemical compound with the molecular formula C7H14ClNO2. It is a derivative of cyclobutyl acetic acid, where a methylamino group is attached to the cyclobutyl ring. This compound is primarily used for research purposes and has various applications in chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Methylamino)cyclobutyl]acetic acid;hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor.
Introduction of the Methylamino Group: The methylamino group is introduced via a substitution reaction, where a suitable leaving group on the cyclobutyl ring is replaced by a methylamino group.
Formation of the Acetic Acid Moiety: The acetic acid moiety is introduced through a carboxylation reaction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(Methylamino)cyclobutyl]acetic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methylamino group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
2-[1-(Methylamino)cyclobutyl]acetic acid;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mécanisme D'action
The mechanism of action of 2-[1-(Methylamino)cyclobutyl]acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[1-(Aminomethyl)cyclobutyl]acetic acid;hydrochloride: Similar structure but with an aminomethyl group instead of a methylamino group.
2-[1-(Hydroxymethyl)cyclobutyl]acetic acid;hydrochloride: Contains a hydroxymethyl group instead of a methylamino group.
Uniqueness
2-[1-(Methylamino)cyclobutyl]acetic acid;hydrochloride is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Propriétés
Formule moléculaire |
C7H14ClNO2 |
|---|---|
Poids moléculaire |
179.64 g/mol |
Nom IUPAC |
2-[1-(methylamino)cyclobutyl]acetic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-8-7(3-2-4-7)5-6(9)10;/h8H,2-5H2,1H3,(H,9,10);1H |
Clé InChI |
SXIHCFBPRIHZLT-UHFFFAOYSA-N |
SMILES canonique |
CNC1(CCC1)CC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(4R,5S)-tert-butyl 4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11821239.png)


![Tert-butyl N-[2-amino-1-(pyridin-2-YL)ethyl]carbamate](/img/structure/B11821263.png)

![N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-ylidene]hydroxylamine](/img/structure/B11821267.png)

![N-[(3,4-dimethoxythiophen-2-yl)methylidene]hydroxylamine](/img/structure/B11821284.png)

![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11821292.png)
